N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of nitrogen atoms in the heterocyclic rings contributes to its reactivity and potential as a pharmacophore.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to interact with various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound .
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in immune response, oxygen sensing, and signal transduction .
Result of Action
Related compounds have been found to exhibit various biological activities, including acting as rorγt inverse agonists, phd-1 inhibitors, jak1 inhibitors, and jak2 inhibitors .
Action Environment
The synthesis of related compounds has been achieved under microwave conditions, suggesting that certain environmental conditions may facilitate the formation and action of these compounds .
Biochemical Analysis
Biochemical Properties
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in cytokine signaling pathways . This inhibition can modulate immune responses and has potential therapeutic implications for inflammatory and autoimmune diseases. Additionally, this compound interacts with proteins involved in cell cycle regulation, thereby influencing cellular proliferation and apoptosis .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis and inhibit proliferation by modulating key signaling pathways such as the PI3K/AKT and MAPK pathways . This compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism . Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby reducing the availability of essential metabolites for cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition or activation . For instance, its binding to JAK1 and JAK2 inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This results in the suppression of cytokine signaling and modulation of immune responses. Additionally, this compound can alter gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These effects are particularly evident in in vitro studies, where continuous treatment results in significant alterations in cell behavior and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity . Threshold effects have also been noted, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels . These interactions highlight the compound’s potential to modulate metabolic processes and its implications for metabolic diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This distribution pattern is influenced by factors such as tissue perfusion, transporter expression, and binding affinity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . This localization is essential for its ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: One method involves the use of enaminonitriles and benzohydrazides under microwave conditions.
Oxidative Cyclization: Another approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Mechanochemical Method: This method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods
Industrial production methods for N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Reduction: Reduction reactions can target the triazole ring, leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as dihydro derivatives and substituted pyridine derivatives.
Scientific Research Applications
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide has several scientific research applications:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Studies: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: It is used in the development of light-emitting materials for phosphorescent OLED devices.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in the position of the nitrogen atoms.
1,2,4-Triazolo[3,4-a]pyridine: Another similar compound with a different arrangement of the triazole and pyridine rings.
Uniqueness
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for drug design and other applications.
Properties
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-3-6-10(16)14-9-5-4-7-15-11(9)12-8-13-15/h4-5,7-8H,2-3,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBKJFDXXZWLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CN2C1=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.